molecular formula C13H11F2NO2S B11112223 4-fluoro-N-(3-fluorobenzyl)benzenesulfonamide

4-fluoro-N-(3-fluorobenzyl)benzenesulfonamide

Cat. No.: B11112223
M. Wt: 283.30 g/mol
InChI Key: UBRXGQHXUWWCRO-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-fluorobenzyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a fluorine atom attached to both the benzyl and benzenesulfonamide groups, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-fluorobenzyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-fluorobenzylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4-fluorobenzenesulfonyl chloride+3-fluorobenzylamineThis compound+HCl\text{4-fluorobenzenesulfonyl chloride} + \text{3-fluorobenzylamine} \rightarrow \text{this compound} + \text{HCl} 4-fluorobenzenesulfonyl chloride+3-fluorobenzylamine→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-fluorobenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be involved in oxidation or reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

4-fluoro-N-(3-fluorobenzyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-fluorobenzyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(3-fluorobenzyl)benzenesulfonamide is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with biological targets. The presence of two fluorine atoms in different positions can enhance its stability and binding affinity compared to similar compounds with only one fluorine atom or different substituents.

Properties

Molecular Formula

C13H11F2NO2S

Molecular Weight

283.30 g/mol

IUPAC Name

4-fluoro-N-[(3-fluorophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C13H11F2NO2S/c14-11-4-6-13(7-5-11)19(17,18)16-9-10-2-1-3-12(15)8-10/h1-8,16H,9H2

InChI Key

UBRXGQHXUWWCRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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